(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
Description
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₁₀ClN₂O₂ (as inferred from and cross-referenced with structural analogs in ). The compound is utilized as a specialized building block in organic and medicinal chemistry, particularly for synthesizing pharmacologically active molecules. Key structural attributes include a spiro[3.4]octane core, an amide moiety, and a secondary amine group protonated as a hydrochloride salt, enhancing its solubility for synthetic applications .
Pricing data from CymitQuimica () indicates commercial availability at €645.00 for 50 mg and €1,809.00 for 500 mg, reflecting its niche use and synthetic complexity.
Properties
IUPAC Name |
2-amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-4-1-6(2-4)3-8-5(9)10-6;/h4H,1-3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXQARBBVISCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC(=O)O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-28-3 | |
| Record name | rac-(2s,4s)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride typically involves the annulation of a cyclopentane ring or a four-membered ring. One approach includes the use of photochemistry, specifically [2 + 2] cycloaddition reactions, to form the spirocyclic structure . Another method involves the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as solvent choice and catalyst loading, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These interactions can modulate various biological pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related spirocyclic derivatives, focusing on molecular properties, collision cross-sections (CCS), and commercial profiles.
Structural and Molecular Comparisons
Collision Cross-Section (CCS) Analysis
CCS values, predicted via ion mobility spectrometry (), highlight steric and conformational differences:
| Compound Name | Adduct | m/z | CCS (Ų) |
|---|---|---|---|
| This compound | [M+H]+ | 129.07 | 124.5 |
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | [M+H]+ | 143.08 | 128.0 |
The 7-methyl derivative exhibits higher CCS values due to increased steric bulk from the methyl group, suggesting altered pharmacokinetic properties such as membrane permeability or protein binding.
Commercial Availability and Pricing
Research and Practical Considerations
- Synthetic Utility : The target compound’s spirocyclic scaffold is advantageous for designing protease inhibitors or kinase modulators, though literature data remain scarce .
- Stability : The hydrochloride salt form improves stability and handling compared to freebase analogs.
- Gaps in Data: No peer-reviewed studies are available for the compared compounds, underscoring the need for further pharmacological profiling .
Biological Activity
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Structural Characteristics
The compound has a molecular formula of CHClNO and a molecular weight of approximately 176.62 g/mol. It features a spirocyclic structure that contributes to its biological activity by influencing receptor interactions and metabolic pathways.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially acting as an agonist or antagonist, depending on the target receptor.
- Immunomodulatory Effects : Studies have demonstrated that derivatives of spirocyclic compounds can modulate immune responses, enhancing or suppressing lymphocyte proliferation and cytokine production .
- Antiviral Activity : Some spirocyclic compounds exhibit antiviral properties by inhibiting viral replication in cell lines, suggesting potential applications in treating viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Immunological Study : A study evaluated the immunomodulatory effects of this compound on human lymphocytes, demonstrating significant inhibition of cell proliferation in response to mitogens like phytohemagglutinin A. The findings suggest its potential use in treating autoimmune disorders .
- Antiviral Research : In vitro studies indicated that the compound significantly reduced the replication rates of human herpes virus type 1 in A549 cell lines, highlighting its potential as an antiviral agent .
- Cancer Therapy Exploration : The compound was tested for its effects on various tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through modulation of signaling pathways related to cell survival .
Q & A
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations map substituent effects on NS5A binding. Free energy perturbation (FEP) calculations prioritize derivatives with improved binding ΔG values .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields across studies?
- Methodological Answer : Compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and analytical techniques. Batch-to-batch variability in reagent purity (e.g., lithium aluminum hydride) may also explain yield differences. Reproducibility requires strict adherence to published protocols .
Q. Why do biological activity results vary between cell-based and enzymatic assays?
- Methodological Answer : Cell-based assays account for membrane permeability and intracellular metabolism, whereas enzymatic assays (e.g., NS5A binding ELISA) isolate target interactions. Discrepancies may arise from off-target effects or assay sensitivity thresholds. Orthogonal validation using both methods is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
